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A recent study published in Nature Biotechnology used a hybrid quantum-classical generative model to

design new KRAS inhibitors [1]. From this campaign, two compounds, ISM061-018-2 and ISM061-022,

were synthesized and characterized. The table below summarizes their key in vitro properties:

Compound
Binding Affinity
(KD, SPR)

Cellular Assay (IC50, MaMTH-DS) Selectivity Notes

ISM061-
018-2

1.4 μM (for

KRAS-G12D) [1]

Micromolar range (for KRAS WT,

G12C, G12D, G12V, G13C, Q61H;
NRAS & HRAS WT) [1]

Pan-RAS activity; no effect

on unrelated control pair [1]

ISM061-022 No binding to
KRAS-G12D

detected [1]

Micromolar range (showed
enhanced selectivity for KRAS-

G12R and Q61H) [1]

Unusual effect on artificial
control at specific

concentrations [1]

Key Experimental Protocols from the Study:

Surface Plasmon Resonance (SPR): Used to determine the binding affinity (KD) of the compounds

to the KRAS protein [1].
MaMTH-DS (Mammalian Membrane Two-Hybrid Drug Screening): A cell-based assay utilizing a

split-ubiquitin system to detect dose-responsive inhibition of interactions between KRAS "baits"
(including WT and various mutants) and the Raf1 "prey" protein. IC50 values were derived from this

assay [1].
Cell Viability Assay: CellTiter-Glo was used to confirm that the observed inhibition was not due to

general cytotoxicity [1].
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Preclinical In Vivo Models for KRAS G12C Inhibitors

While the Nature study focuses on in vitro validation, other sources describe standard in vivo models used in

the preclinical development of KRAS G12C inhibitors. The following diagram illustrates a typical workflow

for transitioning a candidate inhibitor from in vitro studies to in vivo evaluation.

The models and metrics depicted are standard in the field, as evidenced by multiple sources [2] [3] [4]. For

instance:

Patient-Derived Xenografts (PDXs): One study noted that the combination of EGFR and KRAS
G12C inhibitors "showed high efficacy in patient-derived xenografts," which is a model that closely

mimics human patient tumors [2].
Resistance Studies: Research into resistance mechanisms often uses in vivo models. One analysis

mentioned that "resistance to KRAS G12C inhibition has been revealed using cell lines, xenografts,
and patients," confirming the use of these models in complex investigations [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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